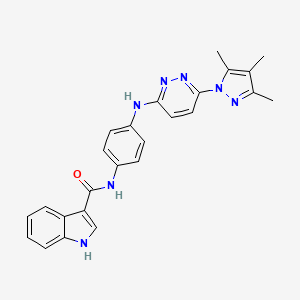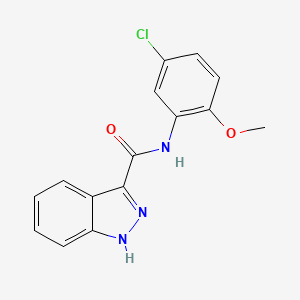![molecular formula C27H28F3N3O3S B2888440 3-(cyclohexylmethyl)-8,9-dimethoxy-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one CAS No. 1023937-01-0](/img/structure/B2888440.png)
3-(cyclohexylmethyl)-8,9-dimethoxy-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the imidazoquinazolinone core, followed by the introduction of the various substituents. The trifluoromethyl group, for example, could potentially be introduced using a trifluoromethylation reagent .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The imidazoquinazolinone group, for example, is a bicyclic structure that incorporates both nitrogen and oxygen atoms .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The trifluoromethyl group, for example, is known to be quite reactive and can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. The trifluoromethyl group, for example, is known to be quite electronegative, which could influence the compound’s reactivity .Scientific Research Applications
Synthesis and Chemical Properties
Quinazoline derivatives are synthesized through various methods, reflecting their adaptability and the interest in their unique chemical properties. For example, the synthesis of 8,8-R,R-8,9-dihydro1,2,4triazolo1,5−aquinazolin-6(7H)-ones through a three-component condensation process showcases the chemical versatility of quinazoline frameworks (Shikhaliev et al., 2005). Similarly, the creation of 2-sulfanyl-substituted 3-ethyl-3H-spirobenzo\[hquinazolin-5,1′-cyclohexane]-4(6H)-ones demonstrates the potential for generating complex molecules with varied biological activities (Markosyan et al., 2015).
Biological Activities and Applications
Quinazoline derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This versatility makes them a focal point for the development of new therapeutic agents. For instance, compounds with quinazoline backbones have been evaluated for their anti-monoamine oxidase and antitumor activities, revealing potential applications in treating proliferative diseases (Markosyan et al., 2015). Another example is the synthesis of novel 3-cyclohexyl-2-substituted hydrazino-3H-quinazolin-4-ones, which were evaluated for their analgesic and anti-inflammatory properties, highlighting the therapeutic potential of quinazoline derivatives (Alagarsamy et al., 2009).
Antioxidant Properties
Quinazoline derivatives have also been investigated for their antioxidant properties, an area of increasing interest due to the potential for mitigating oxidative stress-related conditions. Research into substituted 5-phenyltriazolylquinazolinylamino nicotinic acid esters, for example, demonstrates the capacity of quinazoline compounds to serve as effective antioxidants, further expanding the scope of their scientific applications (Mood et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(cyclohexylmethyl)-8,9-dimethoxy-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F3N3O3S/c1-35-22-13-19-20(14-23(22)36-2)31-26(37-15-17-8-10-18(11-9-17)27(28,29)30)33-21(25(34)32-24(19)33)12-16-6-4-3-5-7-16/h8-11,13-14,16,21H,3-7,12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZFALDISCMXON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC4=CC=C(C=C4)C(F)(F)F)CC5CCCCC5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2888362.png)



![(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2888367.png)
![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide](/img/structure/B2888368.png)

![N-(1H-benzo[d]imidazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2888372.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2888373.png)

![7-Chloro-2-[(ethylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride](/img/structure/B2888377.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylcyclopropanesulfonamide](/img/structure/B2888379.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2888380.png)